4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H9BrN2O3 and a molecular weight of 309.12 g/mol This compound features a pyrazole ring substituted with a formyl group, a bromine atom, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or a diketone.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the pyrazole with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and formylation, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Formylation: DMF and POCl3 for the Vilsmeier-Haack reaction.
Hydrolysis: Acidic or basic conditions for ester hydrolysis.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acids from the oxidation of the formyl group.
Reduction Products: Alcohols from the reduction of the formyl group.
Scientific Research Applications
4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of more complex molecules . The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- 4-bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(4-formylphenyl) 4-bromo-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c1-15-6-10(13)11(14-15)12(17)18-9-4-2-8(7-16)3-5-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVYLLJHNLEMSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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